[3,3'-Bipyridine]-4,4'-diol
Description
[3,3'-Bipyridine]-4,4'-diol is a heterocyclic compound featuring two pyridine rings connected at the 3,3' positions, with hydroxyl (-OH) groups at the 4,4' positions.
Properties
CAS No. |
27353-34-0 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(4-oxo-1H-pyridin-3-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C10H8N2O2/c13-9-1-3-11-5-7(9)8-6-12-4-2-10(8)14/h1-6H,(H,11,13)(H,12,14) |
InChI Key |
CYUVDMSKOCUYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)C2=CNC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[3,3’-bipyridine]-4,4’-dione typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Industrial Production Methods: Industrial production of 1H,1’H-[3,3’-bipyridine]-4,4’-dione often employs large-scale coupling reactions under optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[3,3’-bipyridine]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
1H,1’H-[3,3’-bipyridine]-4,4’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a DNA intercalator and its interactions with proteins.
Medicine: Research is ongoing into its potential anticancer properties and its use in drug delivery systems.
Industry: The compound is used in the development of materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1H,1’H-[3,3’-bipyridine]-4,4’-dione involves its ability to coordinate with metal ions and interact with biological molecules. The compound can form stable complexes with transition metals, which can then interact with DNA and proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds:
2,2'-Bipyridine-3,3'-diol (CAS 36145-03-6) : A positional isomer with -OH groups at 3,3' positions instead of 4,4' .
[2,2'-Bipyridine]-4,4'-diol (CAS 90770-88-0) : Features hydroxyl groups at 4,4' positions but with pyridine rings connected at 2,2' .
4,4'-Bipyridine derivatives: Includes non-hydroxylated analogs (e.g., 4,4'-bipyridine sulfide, viologens) .
3,3',5,5'-Tetrachloro-2-iodo-4,4'-bipyridine : A halogenated derivative with demonstrated inhibition activity .
Table 1: Structural and Functional Comparison
*Molecular weight inferred from analogs with identical formula (C₁₀H₈N₂O₂).
Physicochemical Properties
- Solubility: Hydroxylated bipyridines (e.g., [2,2'-Bipyridine]-4,4'-diol) exhibit moderate solubility in polar solvents like methanol and ethanol, while halogenated derivatives (e.g., 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine) are more lipophilic .
- Thermal Stability: Hydroxyl groups reduce thermal stability compared to non-polar derivatives. For example, [1,1'-Biphenyl]-4,4'-diol (a non-bipyridine analog) has a melting point of 287.6°C , suggesting similar trends for this compound.
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